molecular formula C18H12BrNO B14201396 Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- CAS No. 858035-53-7

Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-

Cat. No.: B14201396
CAS No.: 858035-53-7
M. Wt: 338.2 g/mol
InChI Key: BQDSVDPSORWXIA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action for Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes . Detailed studies on its exact mechanism are still under investigation.

Comparison with Similar Compounds

Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl- can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-, making it a valuable compound in various research fields.

Properties

CAS No.

858035-53-7

Molecular Formula

C18H12BrNO

Molecular Weight

338.2 g/mol

IUPAC Name

[2-(5-bromopyridin-3-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C18H12BrNO/c19-15-10-14(11-20-12-15)16-8-4-5-9-17(16)18(21)13-6-2-1-3-7-13/h1-12H

InChI Key

BQDSVDPSORWXIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CN=C3)Br

Origin of Product

United States

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